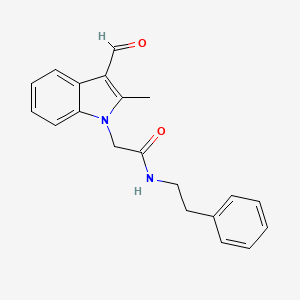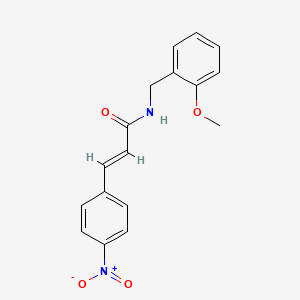![molecular formula C15H14N2O3S B5695609 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide, also known as MNTB, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. MNTB has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Advantages and Limitations for Lab Experiments
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to be relatively stable under various conditions. However, there are also limitations to using 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide. One direction is to further investigate the mechanism of action of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide. This could involve identifying the specific enzymes and signaling pathways that are affected by 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide. Another direction is to investigate the potential use of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies could be conducted to investigate the potential use of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(methylthio)aniline to form the desired product, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide.
Scientific Research Applications
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. Studies have shown that 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
4-methyl-N-(2-methylsulfanylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-11(9-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZLERWPZPWFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(methylsulfanyl)phenyl]-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)


![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)